(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
CAS No.:
Cat. No.: VC16513816
Molecular Formula: C38H48NOPS
Molecular Weight: 597.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H48NOPS |
|---|---|
| Molecular Weight | 597.8 g/mol |
| IUPAC Name | N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42?/m1/s1 |
| Standard InChI Key | LBEHDJAAPPRKMG-AAHGUQRTSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C |
Introduction
Structural and Stereochemical Features
The compound’s structure features three critical components:
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A 3',5'-di-tert-butyl-[1,1'-biphenyl]-2-yl group, which provides steric bulk to influence substrate approach in catalytic cycles.
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A diphenylphosphanyl moiety that coordinates to transition metals, forming active catalytic complexes.
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A 2-methylpropane-2-sulfinamide group, serving as a chiral directing agent to enforce stereochemical outcomes .
The (R) and (S) configurations at the sulfinamide and ethyl-phosphanyl centers, respectively, create a well-defined chiral environment. X-ray crystallography of analogous compounds reveals that the tert-butyl groups adopt a conformation that shields one face of the biphenyl system, while the sulfinamide oxygen participates in hydrogen-bonding interactions to stabilize transition states .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₄₃H₅₃NOPS | |
| Molecular Weight | 672.9 g/mol | |
| Stereocenters | Two (R at sulfinamide, S at ethyl) | |
| Key Bond Angles (C-P-C) | 102.5°–104.3° |
Synthesis and Optimization
The synthesis involves a multi-step sequence leveraging palladium-catalyzed cross-coupling and stereoselective sulfinamide formation:
Step 1: Biphenyl Core Assembly
A Suzuki-Miyaura coupling between 2-bromo-3',5'-di-tert-butylbiphenyl and a boronic ester forms the biphenyl backbone. Tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol at 80°C achieves yields >85% .
Step 2: Phosphanyl-Ethyl Attachment
A Mitsunobu reaction installs the diphenylphosphanyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine in N,N-dimethylformamide (DMF). The reaction proceeds at 20–25°C with 92% diastereoselectivity .
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°C | 87% | N/A |
| 2 | DEAD, PPh₃, DMF, 25°C | 78% | 92% de |
| 3 | Ti(OEt)₄, NaBH₄, THF, −20°C | 65% | 99% ee |
Applications in Asymmetric Catalysis
The compound’s utility stems from its ability to form chiral metal complexes that drive enantioselective reactions:
Hydrogenation of Ketones
When coordinated to rhodium, the ligand facilitates hydrogenation of aryl ketones with enantiomeric excess (ee) values up to 98%. The tert-butyl groups enforce a rigid pocket that discriminates between pro-R and pro-S substrate faces.
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation while suppressing β-hydride elimination. Turnover numbers (TON) exceed 10,000 in reactions with sterically hindered partners .
Table 3: Catalytic Performance
| Reaction Type | Substrate | ee or TON | Conditions |
|---|---|---|---|
| Ketone Hydrogenation | Acetophenone | 98% ee | Rh, H₂, 50 psi, 25°C |
| Suzuki Coupling | 2-Naphthylboronic acid | TON 12,300 | Pd, K₂CO₃, 80°C |
Comparative Analysis with Ellman’s Sulfinamide
While Ellman’s sulfinamide (tert-butanesulfinamide) is a cornerstone of asymmetric amine synthesis, this compound offers enhanced steric and electronic modulation:
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Steric Bulk: The 3',5'-di-tert-butyl biphenyl group creates a larger chiral environment than Ellman’s tert-butyl, improving enantioselectivity in bulky substrates .
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Metal Coordination: The diphenylphosphanyl group enables transition metal binding, expanding applications into catalysis beyond traditional nucleophilic additions.
Future Directions
Ongoing research explores this ligand’s potential in:
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